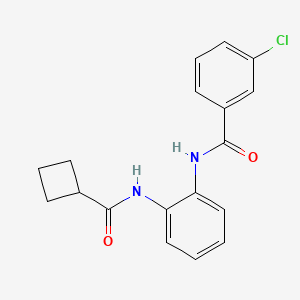

3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(cyclobutanecarbonylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-14-8-4-7-13(11-14)18(23)21-16-10-2-1-9-15(16)20-17(22)12-5-3-6-12/h1-2,4,7-12H,3,5-6H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNMRDUHVDKMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide are currently unknown. This compound is a derivative of benzamide, which is a simple amide derivative of benzoic acid. The specific targets of benzamide derivatives can vary widely depending on the specific functional groups present in the molecule.

Mode of Action

Benzamide derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions. The presence of the chloro and cyclobutanecarboxamido groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzamide derivatives can participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation. The presence of the chloro and cyclobutanecarboxamido groups may influence which pathways are affected.

Pharmacokinetics

Amides, a class of compounds to which this compound belongs, are known to be solids at room temperature This suggests that the compound may have low bioavailability if administered orally

Biological Activity

3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H17ClN2O2

- Molecular Weight : 302.77 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound interacts with nuclear receptors, potentially affecting gene expression related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent, inhibiting the growth of various bacterial strains .

- Anticancer Properties : It has been evaluated for its anticancer effects, showing promise in inhibiting tumor cell proliferation in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines.

- Mechanistic studies revealed that this inhibition was linked to apoptosis induction and cell cycle arrest.

-

Pharmacokinetic Profile :

- In silico models predict favorable absorption characteristics, indicating potential for effective systemic delivery.

- The compound is likely to be metabolized by cytochrome P450 enzymes, highlighting the need for further pharmacokinetic studies.

Data Summary Table

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition of bacterial growth (specific strains needed) |

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cell lines |

| Pharmacokinetics | Favorable absorption predicted; metabolism via cytochrome P450 enzymes |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide with structurally related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparison Points:

Structural Features: Electron-Withdrawing Groups: The trifluoromethyl group in 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide enhances metabolic stability compared to the cyclobutanecarboxamido group, which may offer hydrogen-bonding capacity. Steric Effects: The cyclobutanecarboxamido group in the target compound introduces more steric hindrance than the smaller fluorine or hydrazine groups in analogs . Crystal Packing: 3-Chloro-N-phenylbenzamide adopts a monoclinic crystal system (space group P21/c), with trans-configured amide bonds common in benzamides .

Synthetic Routes: The target compound likely requires amidation of cyclobutanecarboxylic acid with 2-aminobenzamide, similar to methods used for hydrazine derivatives (e.g., condensation with acyl chlorides in pyridine) . Sonogashira alkynylation (e.g., in ) and Suzuki coupling are common for introducing aryl/alkyne groups in related structures .

Physical Properties :

- Melting Points : Hydrazine derivatives (e.g., compound 10b in ) exhibit higher melting points (273–275°C) due to strong hydrogen-bonding networks, whereas trifluoromethyl-substituted analogs may have lower thermal stability .

- Spectroscopic Data : IR spectra of benzamides typically show C=O stretches near 1650–1720 cm⁻¹ and N–H stretches around 3200–3300 cm⁻¹, consistent across analogs .

Biological Activity :

- Chlorine substituents are linked to antibacterial, antitubercular, and kinase-inhibitory properties (e.g., and highlight antitubercular sulfonamides) .

- The cyclobutanecarboxamido group may improve target selectivity in kinase inhibitors by restricting conformational flexibility, a strategy seen in hybrid molecules like anthranilic acid derivatives .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Chlorine at the 3-position is critical for bioactivity, as seen in antimalarial (chloroquine) and anticancer (chlorambucil) drugs . Substitution at the 2-position (e.g., cyclobutanecarboxamido) modulates steric and electronic profiles, affecting binding to hydrophobic enzyme pockets.

- Polymorphism : Fluorine-substituted benzamides (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) exhibit polymorphic forms (IA, IB) with distinct packing patterns influenced by weak C–H···F interactions .

- Drug Design : The target compound’s cyclobutane ring could mimic cyclic ketone motifs in protease inhibitors, offering a template for optimizing pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.